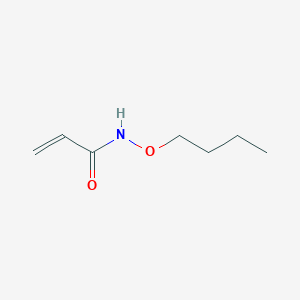

N-butoxyprop-2-enamide

Description

Structure

3D Structure

Properties

CAS No. |

4203-85-4 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

N-butoxyprop-2-enamide |

InChI |

InChI=1S/C7H13NO2/c1-3-5-6-10-8-7(9)4-2/h4H,2-3,5-6H2,1H3,(H,8,9) |

InChI Key |

XOYONZYDWNTDAL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCONC(=O)C=C |

Origin of Product |

United States |

Contextualization of N Butoxyprop 2 Enamide Within N Substituted Prop 2 Enamide Chemistry

N-butoxyprop-2-enamide belongs to the broader class of N-substituted prop-2-enamides, also known as acrylamides. These compounds are characterized by a prop-2-enamide backbone where a substituent is attached to the nitrogen atom. The nature of this substituent significantly influences the chemical and physical properties of the molecule.

In the case of this compound, the substituent is a butoxy group (a butyl group linked via an oxygen atom). This N-alkoxyacrylamide structure is of particular interest in organic synthesis. researchgate.net The presence of the butoxy group can affect the compound's solubility, reactivity, and the properties of polymers derived from it. solubilityofthings.com For instance, the butoxy group imparts a degree of non-polarity to the molecule, while the amide group provides a polar character, influencing its behavior in different solvents. solubilityofthings.com

Compared to other N-substituted prop-2-enamides, such as those with aryl or alkyl groups directly attached to the nitrogen, this compound's alkoxy substituent introduces different electronic and steric effects. This can alter the reactivity of the vinyl group in polymerization reactions and the susceptibility of the amide bond to hydrolysis. evitachem.comsmolecule.com

Significance of Functionalized Enamides in Contemporary Organic and Polymer Research

Precursor Selection and Reaction Pathways for Amide Formation

The core of the synthesis involves a nucleophilic acyl substitution reaction to form the characteristic C(O)-N bond of the amide group. The choice of reactants directly dictates the reaction conditions and potential side reactions.

Amidation is the cornerstone reaction for producing N-substituted prop-2-enamides. This process involves the reaction of a nitrogen-based nucleophile with an activated carboxylic acid derivative. In the context of this compound, the nitrogen nucleophile attacks the carbonyl carbon of an acrylic acid derivative. The mechanism proceeds via a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and a leaving group.

A critical consideration in the synthesis of any acrylamide (B121943) is the potential for Michael addition, where the nucleophile could add to the β-carbon of the α,β-unsaturated system. However, under typical amidation conditions (especially with highly reactive acylating agents), the kinetic preference for attack at the more electrophilic carbonyl carbon ensures that amide formation is the predominant pathway.

The successful synthesis of this compound is critically dependent on the correct identification and use of two key precursors.

Acrylic Acid Derivatives: The electrophilic component is derived from acrylic acid. To facilitate the reaction, the carboxyl group must be "activated" to enhance its electrophilicity. Common derivatives used for this purpose include:

Acryloyl chloride: The most reactive derivative, readily undergoing reaction with nucleophiles at low temperatures. Its use generates hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base.

Acrylic anhydride: Another highly reactive agent that produces acrylic acid as a byproduct.

Alkyl acrylates (e.g., Methyl acrylate (B77674), Ethyl acrylate): These esters are less reactive and require more forcing conditions (e.g., heat, catalysis) for aminolysis. The byproduct is a simple alcohol, making this a potentially "greener" route.

Acrylic acid: The parent acid is the least reactive precursor and requires the use of a coupling agent (e.g., a carbodiimide) to facilitate amide bond formation in situ.

The "Butoxyamine" Precursor: A common misconception would be to use n-butylamine (CH₃(CH₂)₃NH₂) as the nitrogen source. However, this would yield N-butylacrylamide. To synthesize This compound , which contains an N-O-C linkage, the required precursor is O-butylhydroxylamine , also known as butoxyamine (CH₃(CH₂)₃O-NH₂). The presence of the oxygen atom attached to the nitrogen is the defining structural feature of the target compound and its corresponding precursor.

The table below compares the reactivity and byproducts of common acrylic acid derivatives.

| Acrylic Acid Derivative | Relative Reactivity | Typical Reaction Conditions | Byproduct |

|---|---|---|---|

| Acryloyl chloride | Very High | Low temperature (0-25 °C), with base | HCl (as a salt) |

| Acrylic acid + Coupling Agent | High (in situ) | Room temperature, inert solvent | Urea (B33335) derivative (e.g., DCU) |

| Methyl acrylate | Moderate | Elevated temperature or catalysis | Methanol |

| Acrylic acid (direct) | Low | High temperature (>150 °C), water removal | Water |

Amidation Reactions for N-substituted Prop-2-enamides

Established Synthetic Methodologies for Related N-Acrylamides

Several well-established methods for amide synthesis can be directly adapted for the preparation of this compound from O-butylhydroxylamine and an acrylic acid derivative.

The Schotten-Baumann reaction is a classic and highly effective method for synthesizing amides from acyl chlorides and amines. For this compound, this would involve the reaction of acryloyl chloride with O-butylhydroxylamine.

The reaction is typically performed in a two-phase system, such as dichloromethane (B109758) and an aqueous solution of a base like sodium hydroxide. O-butylhydroxylamine, dissolved in the organic phase, reacts with acryloyl chloride at the interface or within the organic layer. The stoichiometric base present in the aqueous phase serves to neutralize the HCl generated during the reaction, preventing the protonation of the O-butylhydroxylamine nucleophile and driving the equilibrium towards the product.

General Procedure:

O-butylhydroxylamine is dissolved in an inert organic solvent (e.g., Dichloromethane, Diethyl ether).

The solution is cooled in an ice bath, and an aqueous solution of a base (e.g., 2M NaOH) is added.

Acryloyl chloride is added dropwise to the vigorously stirred biphasic mixture.

The reaction is monitored for completion (e.g., by TLC), after which the organic layer is separated, washed, dried, and concentrated to yield the crude product.

The table below presents hypothetical research findings on optimizing Schotten-Baumann conditions for this synthesis.

| Experiment | Base Used | Solvent | Temperature (°C) | Isolated Yield (%) |

|---|---|---|---|---|

| 1 | Sodium Hydroxide (aq) | Dichloromethane | 0 | 88 |

| 2 | Pyridine | Dichloromethane | 0 | 85 |

| 3 | Triethylamine | Tetrahydrofuran | 0 | 82 |

| 4 | Sodium Hydroxide (aq) | Dichloromethane | 25 | 75 (Increased side products) |

Beyond the Schotten-Baumann method, other modern condensation techniques offer milder conditions and can be advantageous if the starting materials are sensitive.

Carbodiimide-Mediated Coupling: This is one of the most common methods for forming amides directly from carboxylic acids. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) activate the carboxyl group of acrylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by O-butylhydroxylamine to form this compound. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and improve efficiency. The primary advantage is the use of the stable acrylic acid instead of the hazardous acryloyl chloride.

Aminolysis of Acrylate Esters: This method involves the direct reaction of an alkyl acrylate (e.g., methyl acrylate) with O-butylhydroxylamine. While this reaction can proceed without a catalyst at elevated temperatures, it is often slow. The reaction can be catalyzed by acids, bases, or enzymes. This pathway is atom-economical, producing only a small alcohol molecule as a byproduct. However, achieving high conversion may require prolonged reaction times or high temperatures, which could risk polymerization of the acryloyl moiety.

Schotten-Baumann Conditions in Amide Synthesis

Novel Approaches in this compound Synthesis

Modern synthetic chemistry offers innovative methodologies that prioritize efficiency, sustainability, and safety. These approaches are highly applicable to the synthesis of this compound.

Enzymatic Catalysis: Biocatalysis using enzymes such as lipases offers a green alternative for amide synthesis. Immobilized lipases, like Candida antarctica lipase (B570770) B (CALB), are known to effectively catalyze the aminolysis of esters in non-aqueous solvents. A potential route would involve reacting methyl acrylate with O-butylhydroxylamine in a solvent like toluene (B28343) or hexane (B92381) in the presence of CALB. This method proceeds under very mild conditions, minimizing the risk of polymerization and side reactions, and provides high selectivity.

Continuous Flow Synthesis: The synthesis of this compound, particularly via the highly exothermic Schotten-Baumann pathway, can be significantly improved using continuous flow reactors. In a flow system, streams of the reactants (acryloyl chloride and O-butylhydroxylamine with a base) are pumped and mixed in a micro- or meso-scale reactor. This technology allows for precise control over reaction temperature, stoichiometry, and residence time, leading to enhanced safety, higher yields, and simplified scale-up. The rapid heat dissipation inherent to flow reactors is particularly beneficial for managing the exothermicity of the acylation.

Mechanochemical Synthesis: Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, represents a solvent-free or low-solvent synthetic strategy. A plausible mechanochemical approach would involve milling acrylic acid, O-butylhydroxylamine, and a solid-state coupling agent (like EDC) together. This solvent-free method can accelerate reaction rates and, in some cases, lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry.

Catalyst-Mediated Synthetic Routes

The direct formation of an amide bond from a carboxylic acid and an amine is an atom-economical process where water is the only byproduct. catalyticamidation.info However, this reaction is often thermodynamically unfavorable and requires activation of the carboxylic acid, typically with stoichiometric coupling agents that generate significant waste. catalyticamidation.info Consequently, the development of catalytic direct amidation reactions is a key goal in green chemistry. Potential catalytic routes applicable to the synthesis of this compound from propenoic acid (acrylic acid) and butoxyamine would likely involve acid, metal, or enzyme catalysis.

Metal and Non-Metal Catalysis: Various catalysts have been developed for direct amidation. Boronic acid derivatives, for instance, have been shown to catalyze the amidation of carboxylic acids, likely proceeding through an intermediate that activates the carboxylic acid for nucleophilic attack by the amine. catalyticamidation.info Transition metal catalysts based on ruthenium, palladium, and cobalt have also been employed. organic-chemistry.orgmdpi.com For example, a palladium-catalyzed oxidative amidation has been developed for the cross-coupling of amides with acrylates to form enamides. researchgate.net This method utilizes a p-toluenesulfonic acid (p-TsOH) co-catalyst and operates at room temperature in the presence of air. researchgate.net Another approach involves the direct synthesis of primary and secondary amides from carboxylic acids using urea as the nitrogen source, catalyzed by simple and inexpensive compounds like Mg(NO₃)₂ or imidazole. rsc.org

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative for amide bond formation. Lipases, such as Candida antarctica Lipase B (CALB), can catalyze direct amidation reactions in anhydrous organic media. mdpi.com This enzymatic method is efficient, operates under mild conditions, and avoids the need for coupling agents or additives. CALB has been used for a broad range of substrates, including various carboxylic acids and amines, achieving excellent yields and high purity of the amide product. mdpi.com

Synthesis of Related N-alkoxyacrylamides: Research into the synthesis of related N-alkoxyacrylamides has explored their utility in various cycloaddition reactions. For instance, Lewis base-catalyzed cascade reactions of N-alkoxyacrylamides with acyl isothiocyanates provide a metal-free approach to preparing heterocyclic compounds. researchgate.net Similarly, chiral-at-metal rhodium complexes have been used to catalyze asymmetric cascade [3+2] annulation reactions of N-alkoxyacrylamides, yielding complex chiral γ-lactam scaffolds. researchgate.netacs.org These studies underscore the reactivity of the N-alkoxyacrylamide moiety and suggest that this compound could be a valuable building block in organic synthesis.

Table 1: Overview of Catalyst-Mediated Amidation Methods

| Catalyst System | Reactants | Key Features | Relevant Findings | Citations |

|---|---|---|---|---|

| Boronic Acids | Carboxylic Acid + Amine | Catalytic activation of carboxylic acid. | Activation likely involves the concerted action of multiple boron atoms. | catalyticamidation.info |

| Palladium(II) Acetate (B1210297) / p-TsOH | Amide + Acrylate | Oxidative amidation; operates at room temperature. | Allows synthesis of thermodynamically disfavored Z-isomers through intramolecular hydrogen bonding. | researchgate.net |

| Ruthenium Complexes | Alcohol + Amine | Dehydrogenative coupling. | Direct synthesis of amides from alcohols and amines with liberation of H₂. | |

| Mg(NO₃)₂ or Imidazole | Carboxylic Acid + Urea | Uses urea as a stable nitrogen source; low-cost catalyst. | Avoids the use of gaseous ammonia (B1221849) or methylamine. | rsc.org |

| Candida antarctica Lipase B (CALB) | Carboxylic Acid + Amine | Enzymatic catalysis; mild conditions; high selectivity. | Simple and efficient method without additives, using greener solvents. | mdpi.com |

Stereoselective Synthesis Considerations for Related Enamide Systems

Enamides are key structural motifs in many biologically active natural products and serve as important intermediates in the synthesis of chiral amines and heterocycles. organic-chemistry.orgresearchgate.net The geometry of the enamide double bond is crucial, and developing stereocontrolled synthetic methods is a significant area of research. acs.org While specific studies on the stereoselective synthesis of this compound are not available, general strategies for controlling the E/Z stereochemistry of enamides are highly relevant.

Palladium-Catalyzed Hydroamidation: One prominent method for the stereoselective synthesis of Z-enamides is the palladium-catalyzed hydroamidation of electron-deficient terminal alkynes. organic-chemistry.orgnih.gov This approach is mild, operationally simple, and provides the thermodynamically less stable Z-isomer with high selectivity. organic-chemistry.org The stereoselectivity is attributed to an intramolecular hydrogen bond between the amido proton and a carbonyl group in the alkyne substrate, which stabilizes the Z-isomer of a key vinyl-palladium intermediate. organic-chemistry.orgnih.gov This strategy has a broad substrate scope, though it is noted that secondary amides tend to produce the E-enamide, as they lack the necessary proton for hydrogen bonding. organic-chemistry.org

Organocatalytic Methods: Metal-free approaches have also been developed. An efficient synthesis of functionalized enamides mediated by 1,4-diazabicyclo[2.2.2]octane (DABCO) proceeds through a cascade reaction involving an Aza-Michael addition, α-bromination, and elimination to generate enamides in a regio- and stereoselective manner. researchgate.net

Wittig and Peterson Olefinations: Classic olefination reactions can be adapted for enamide synthesis. An approach starting from lactams or amides involves their conversion to N-formylimides, which then undergo a Wittig reaction. acs.org This method offers a flexible and stereocontrolled route to various enamide systems. acs.org Another powerful technique is the Peterson olefination, which allows for the stereoselective conversion of vinylsilanes into enamides. organic-chemistry.org This multi-step sequence involves epoxidation of the vinylsilane, ring-opening with an azide, reduction, and a final one-pot N-acylation/Peterson elimination, providing excellent control over the double bond geometry. organic-chemistry.org

Other Metal-Catalyzed Approaches: The importance of enamides has driven the development of numerous synthetic methods. acs.org These include copper-catalyzed cross-coupling reactions and rhodium-catalyzed isomerizations, although control over stereochemistry can be challenging in some cases. acs.org Asymmetric hydrogenation of enamides is also a powerful strategy for producing chiral amines. thieme.de

Table 2: Summary of Stereoselective Synthesis Methods for Enamide Systems

| Method | Catalyst / Reagent | Substrates | Stereochemical Outcome | Key Features | Citations |

|---|---|---|---|---|---|

| Pd-Catalyzed Hydroamidation | Pd(OAc)₂ / TFA | Electron-deficient terminal alkynes + Primary Amides | Z-enamide | Intramolecular H-bonding stabilizes Z-vinyl-palladium intermediate. | organic-chemistry.orgresearchgate.netnih.gov |

| Organocatalysis | DABCO / NBS | Alkenes + Amides | (E)-functionalized enamides | Cascade reaction (Aza-Michael/bromination/elimination). | researchgate.net |

| Peterson Olefination | - | Vinylsilanes | Stereoselective (E or Z) | Multi-step sequence via epoxysilanes; mild, basic conditions. | organic-chemistry.org |

| Wittig Olefination | Phosphonium Ylides | N-formylimides | Stereoselective | Flexible approach starting from lactams/amides. | acs.org |

| Asymmetric Fluorination | Selectfluor™ | Chiral Enamides | Highly regio- and stereoselective | Provides access to chiral α-fluoro-imides. | nih.gov |

Fundamental Reactivity and Mechanistic Investigations of N Butoxyprop 2 Enamide

Electronic Structure and its Impact on Reactivity Profiles

The electronic character of N-butoxyprop-2-enamide is dominated by the conjugation between the carbon-carbon double bond (C=C) and the carbon-oxygen double bond (C=O) of the amide group. This creates an extended π-system, rendering the β-carbon of the vinyl group electrophilic and susceptible to attack by nucleophiles. The electron-withdrawing nature of the acyl group significantly reduces the electron density of the C=C bond, making it more reactive towards nucleophilic addition than typical alkenes. beilstein-journals.orgnih.gov

Chemical Transformations Involving the Prop-2-enamide Moiety

The prop-2-enamide (acrylamide) portion of the molecule is the primary site for several important chemical transformations.

The electron-deficient nature of the β-carbon in the acrylamide (B121943) system makes it a prime target for nucleophilic attack in what is known as a Michael or conjugate addition. A wide variety of nucleophiles can add to this activated double bond. N-alkoxyacrylamides have been shown to react with nucleophiles in the presence of Lewis acid catalysts. nih.gov

N-alkoxyacrylamides can act as key partners in domino reactions, such as the aza-Michael/intramolecular-Michael reaction, to form complex heterocyclic structures like δ-lactams. dntb.gov.ua The presence of the N-alkoxy group is often crucial for achieving the desired reactivity. dntb.gov.ua These reactions proceed under mild, base-catalyzed conditions and can exhibit high stereocontrol. dntb.gov.ua

Table 1: Examples of Nucleophilic Additions to N-Alkoxyacrylamide Systems

| Nucleophile/Reaction Type | Catalyst/Conditions | Product Type | Reference(s) |

| Barbiturate-derived Alkenes | Mild Base | δ-Lactams | researchgate.net |

| Isocyanates | Lewis Base | Hydantoin Derivatives | dntb.gov.uaresearchgate.net |

| Acyl Isothiocyanates | Lewis Base | 2-Imino-1,3-thiazinone Derivatives | researchgate.netrsc.org |

| α,β-Unsaturated 2-Acyl Imidazoles | Chiral Rhodium Complex | Pyrrolidine Derivatives | researchgate.net |

While the dominant reactivity of the alkene is towards nucleophiles, electrophilic additions can also occur. The general mechanism for electrophilic addition involves the initial attack of the π-bond on an electrophile (E+), forming a carbocation intermediate, which is then intercepted by a nucleophile. wikipedia.orgsavemyexams.com Typical electrophiles that react with alkenes include halogens (X2), hydrogen halides (HX), and water in the presence of an acid catalyst. wikipedia.orgsavemyexams.com

For an asymmetrical alkene like this compound, the regioselectivity of the addition is a key consideration. The stability of the resulting carbocation intermediate determines the outcome, often following Markovnikov's rule. However, the electron-withdrawing nature of the amide group can influence this regioselectivity. N-alkoxyacrylamides have been successfully employed as dienophiles in Lewis acid-catalyzed enantioselective Diels-Alder reactions, which is a type of pericyclic reaction initiated by electrophilic interaction. acs.orgnih.gov

Nucleophilic Addition Reactions to the Activated Alkene Double Bond

Reactivity of the Amide Functional Group

The N-butoxy amide functionality exhibits reactivity distinct from standard secondary amides due to the presence of the N-O bond.

Amide hydrolysis, the cleavage of the amide bond by water, can be carried out under acidic or basic conditions to yield a carboxylic acid and an amine or ammonia (B1221849). libretexts.org For this compound, hydrolysis would be expected to yield acrylic acid and N-butoxyamine. The reaction is typically slow and requires heating. libretexts.org

Transamidation, the conversion of one amide into another by reaction with an amine, is a challenging but important transformation. researchgate.net For N-alkoxy amides, this process can be facilitated by activating the amide. For instance, N-Boc or N-Ts activated secondary amides undergo transamidation under mild, metal-free conditions. nih.govorganic-chemistry.org The reaction proceeds through nucleophilic attack of an amine on the activated amide, followed by the collapse of a tetrahedral intermediate. nih.gov

Table 2: Conditions for Transamidation of Activated Amides

| Activating Group | Reagents/Conditions | Amine Scope | Reference(s) |

| N-Boc / N-Ts | LiHMDS, Toluene (B28343), 23 °C | Aromatic, Aliphatic, Cyclic | nih.govresearchgate.net |

| N,N-dimethyl amides | NaOtBu, Room Temp. | Primary Amines | organic-chemistry.org |

| N-Boc α-ketoamides | Cs₂CO₃, Room Temp. | Alkyl Amines | nih.gov |

N-alkoxy amides are known to undergo unique rearrangement and cyclization reactions. One notable rearrangement is the HERON reaction, where anomerically destabilized substituents on the amide nitrogen migrate to the amide carbon, leading to the cleavage of the amide bond. mdpi.comcdnsciencepub.com This process is facilitated by the weakened amide resonance in these systems. mdpi.com

Furthermore, unsaturated N-alkoxy amides are excellent substrates for intramolecular cyclization reactions. rawdatalibrary.netthieme-connect.com For example, they can undergo selective halocyclization to form N-alkoxy lactams. rawdatalibrary.netthieme-connect.comresearcher.life These reactions can proceed via different pathways depending on the conditions. In the presence of a strong base like LiHMDS, N-cyclization occurs, while spontaneous O-cyclization can happen without a base. rawdatalibrary.netthieme-connect.comresearcher.life N-alkoxy-ortho-alkynylbenzamides have also been shown to cyclize in the presence of copper(II) chloride to yield isobenzofuran-1-one derivatives. acs.org

In some cases, N-methyl-N-alkoxyamides can undergo a homologative rearrangement where the N-methyl group acts as a source for a methylene (B1212753) unit, which inserts into the N-O bond. nih.govunito.itrsc.org This transformation proceeds through a deprotonation event followed by rearrangement to an electrophilic iminium ion that is trapped by the released alkoxide. nih.govunito.itrsc.org

Hydrolysis and Transamidation Reactions of the N-butoxy Amide

Influence of the N-butoxy Substituent on Reaction Pathways

The butoxy group attached to the nitrogen atom of the acrylamide moiety exerts a significant influence on the molecule's reactivity. This influence can be dissected into distinct steric and electronic effects, as well as the potential for the alkoxy chain to participate directly in reactions through chelation or neighboring group effects.

The steric bulk of the butoxy group can play a crucial role in controlling the stereochemical outcome of reactions. nih.gov For instance, in reactions such as the Diels-Alder reaction, the butoxy group can direct the approach of a dienophile, leading to a preference for certain stereoisomers. acs.orgnih.gov The size of the butoxy group can create steric hindrance, which may reduce the efficiency of certain transformations compared to less hindered N-substituted acrylamides. nih.gov This steric effect is a key factor in designing selective syntheses using this compound as a building block.

The oxygen atom of the butoxy group in this compound can act as a Lewis basic site, allowing it to coordinate to metal ions. This chelation can be a powerful tool in catalysis, where the formation of a metal complex can activate the acrylamide moiety or control the stereochemistry of a reaction. mdpi.comacs.orgkoreascience.kr The butoxy group can form a chelate ring with a metal center that is also coordinated to the amide oxygen, thereby influencing the geometry of the transition state and the final product distribution. mdpi.com

Furthermore, the butoxy group can participate directly in a reaction at a remote site within the molecule, a phenomenon known as neighboring group participation (NGP). nih.govscribd.comnih.gov In nucleophilic substitution reactions, for example, the oxygen atom of the butoxy group can act as an internal nucleophile, attacking the reaction center to form a cyclic intermediate. nih.govscribd.com This intermediate then undergoes a second nucleophilic attack by an external nucleophile, often with retention of stereochemistry at the reaction center. The propensity for NGP is dependent on the length and flexibility of the alkoxy chain, which must be able to adopt a conformation that allows for effective intramolecular attack. nih.gov

| Potential Interaction | Description | Consequence on Reactivity |

| Chelation | The oxygen atom of the butoxy group and the amide oxygen can coordinate to a metal center. | Alters the electronic properties and steric environment of the reactive site, potentially enhancing reaction rates and controlling stereoselectivity. |

| Neighboring Group Participation | The oxygen atom of the butoxy group can act as an intramolecular nucleophile. | Can lead to rate acceleration (anchimeric assistance) and control of stereochemistry, often resulting in retention of configuration. |

Steric and Electronic Effects of the Butoxy Group on Reactivity

Detailed Reaction Mechanism Elucidation for Key Transformations

Understanding the detailed reaction mechanisms of key transformations involving this compound is essential for optimizing reaction conditions and designing new synthetic applications. This involves the use of spectroscopic and kinetic analyses to identify and characterize reaction intermediates, as well as computational studies to map out the energetic landscape of the reaction pathways.

The identification of transient intermediates is crucial for confirming a proposed reaction mechanism. Techniques such as online mass spectrometry can be employed to monitor the formation and consumption of intermediates in real-time. nih.govacs.org For reactions of this compound, this could involve detecting key species like Michael adducts or cyclized intermediates.

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. By systematically varying parameters such as reactant concentrations, temperature, and solvent, the rate law for a given reaction can be determined. tandfonline.comnih.govrsc.orgacs.org This information helps to elucidate the sequence of elementary steps in the reaction mechanism. For example, kinetic analysis of the polymerization of acrylamides has provided insights into the initiation, propagation, and termination steps. acs.orguwaterloo.ca Similarly, kinetic studies on the Michael addition of thiols to acrylamides have shed light on the nucleophilicity of the reactants and the stability of the intermediates. rsc.org

| Spectroscopic Technique | Information Obtained | Application to this compound Reactions |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns of reaction components. | Identification of starting materials, products, and reaction intermediates. nih.govacs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information about molecules in solution. | Characterization of stable products and, in some cases, long-lived intermediates. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Monitoring the disappearance of reactant functional groups (e.g., C=C) and the appearance of product functional groups. |

| UV-Vis Spectroscopy | Information about conjugated systems. | Monitoring changes in conjugation during the course of a reaction. |

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying reaction mechanisms. nih.govnih.govresearchgate.netmdpi.comresearchgate.net These methods allow for the calculation of the geometries and energies of reactants, products, transition states, and intermediates. By mapping the potential energy surface of a reaction, the most likely reaction pathway can be identified.

For this compound, computational studies can be used to investigate the energetics of various transformations, such as Michael additions or cycloadditions. nih.govjst.go.jp For example, the activation energies for different possible reaction pathways can be calculated to predict which one is kinetically favored. rsc.orgbiorxiv.org Furthermore, the structures of transition states can be determined, providing a detailed picture of the bond-forming and bond-breaking processes. jst.go.jprsc.org These computational insights, when combined with experimental data, provide a comprehensive understanding of the reaction mechanism.

| Computational Method | Information Obtained | Relevance to this compound |

| Density Functional Theory (DFT) | Geometries, energies, and electronic properties of molecules. | Calculation of reaction profiles, activation energies, and transition state structures for reactions such as Michael additions and cycloadditions. nih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulates the time evolution of a molecular system. | Can provide insights into the conformational flexibility of the butoxy chain and its role in chelation or NGP. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines the accuracy of QM for the reactive site with the efficiency of MM for the surroundings. | Can be used to model reactions of this compound in complex environments, such as in the presence of a catalyst or solvent. biorxiv.org |

Advanced Polymerization Science of N Butoxyprop 2 Enamide

Homopolymerization Pathways and Kinetics

The conversion of N-butoxyprop-2-enamide monomers into a homopolymer, poly(this compound), can be achieved through several polymerization pathways. The kinetics and mechanisms of these pathways are crucial for controlling the final properties of the polymer.

Conventional free radical polymerization (FRP) is a common method for polymerizing vinyl monomers like this compound. The process involves three main stages: initiation, propagation, and termination. uomustansiriyah.edu.iq

Initiation: The polymerization is typically initiated by the thermal or photochemical decomposition of an initiator molecule (e.g., benzoyl peroxide or AIBN) to generate primary radicals. These radicals then react with a monomer molecule to start a polymer chain.

Propagation: The newly formed monomer radical adds to successive monomer molecules, leading to the rapid growth of the polymer chain.

Termination: The growth of a polymer chain is halted by termination reactions, which can occur through combination (two growing chains coupling) or disproportionation (hydrogen abstraction from one chain to another, resulting in two polymer chains).

The rate of polymerization (Rp) in FRP is generally described by the following equation, where [M] is the monomer concentration, [I] is the initiator concentration, and kp, ki, and kt are the rate constants for propagation, initiation, and termination, respectively. rug.nl

Rp = kp * (f * ki / kt)^(1/2) * [I]^(1/2) * [M]

For N-substituted acrylamides, the nature of the substituent group can influence the polymerization kinetics. The butoxy group in this compound, being an electron-donating group, is expected to influence the reactivity of the monomer. The kinetics of FRP for acrylamide (B121943) monomers can be studied by monitoring monomer consumption over time. uobaghdad.edu.iq The following table presents hypothetical kinetic data for the free radical polymerization of this compound, based on typical values for similar monomers.

| Initiator Concentration (mol/L) | Monomer Concentration (mol/L) | Initial Rate of Polymerization (mol/L·s) |

| 0.001 | 1.0 | 1.5 x 10⁻⁴ |

| 0.002 | 1.0 | 2.1 x 10⁻⁴ |

| 0.001 | 2.0 | 3.0 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

To overcome the limitations of conventional FRP, such as poor control over molecular weight and broad molecular weight distributions, controlled radical polymerization (CRP) techniques are employed. rsc.org These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices (PDI). nih.gov

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile CRP technique that can be used for a wide range of monomers, including N-substituted acrylamides. acs.org It involves the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The choice of CTA is crucial for achieving good control over the polymerization. acs.org For acrylamides, dithiocarbamates or trithiocarbonates are often effective CTAs. acs.org The polymerization of this compound via RAFT would allow for the synthesis of well-defined homopolymers. The molecular weight of the resulting polymer can be controlled by the ratio of monomer to CTA.

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP method that uses a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. wikipedia.org While ATRP has been successfully used for many monomers, the polymerization of N-substituted acrylamides can be challenging due to the potential for the catalyst to complex with the amide group, which can affect the control over the polymerization. cmu.edu However, with careful selection of ligands and reaction conditions, controlled polymerization of some N-alkylacrylamides has been achieved. nih.govrsc.org

The following table illustrates the expected control over molecular weight and PDI for the polymerization of this compound using CRP techniques, based on data for analogous monomers. uq.edu.au

| Polymerization Technique | [Monomer]:[CTA/Initiator] | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |

| RAFT | 100:1 | 15,700 | 15,500 | 1.15 |

| RAFT | 200:1 | 31,400 | 30,800 | 1.18 |

| ATRP | 100:1 | 15,700 | 16,200 | 1.25 |

This is a hypothetical data table for illustrative purposes, with Mn referring to the number-average molecular weight.

Free Radical Polymerization Mechanisms and Kinetics

Copolymerization with Diverse Monomers

Copolymerization of this compound with other monomers allows for the synthesis of polymers with a wide range of tailored properties.

The composition and sequence distribution of monomers in a copolymer are determined by the reactivity ratios (r1 and r2) of the comonomers. The reactivity ratio is the ratio of the rate constant for a propagating chain ending in one monomer adding to the same monomer versus adding to the other monomer. sphinxsai.com

If r1 > 1, the polymer chain prefers to add monomer 1.

If r1 < 1, the polymer chain prefers to add monomer 2.

If r1 ≈ 1, there is random incorporation.

If r1 ≈ r2 ≈ 0, there is a tendency for alternation.

If r1 * r2 ≈ 1, an ideal random copolymer is formed.

The reactivity ratios for the copolymerization of this compound (M1) with a comonomer (M2) would need to be determined experimentally. However, based on data for similar N-alkylacrylamides, we can predict potential copolymerization behavior. researchgate.netrsc.org For example, copolymerization with a styrenic monomer might lead to a random or alternating copolymer, while copolymerization with an acrylate (B77674) monomer might result in a more random incorporation.

The following table provides hypothetical reactivity ratios for the copolymerization of this compound (M1) with common comonomers.

| Comonomer (M2) | r1 (this compound) | r2 (Comonomer) | r1 * r2 | Expected Copolymer Type |

| Styrene | 0.4 | 0.6 | 0.24 | Tendency to alternate |

| Methyl Methacrylate | 0.8 | 1.1 | 0.88 | Random |

| Acrylonitrile | 0.9 | 0.5 | 0.45 | Random/Alternating |

This is a hypothetical data table for illustrative purposes.

Statistical Copolymers: These are synthesized by polymerizing a mixture of this compound and a comonomer simultaneously. The distribution of monomer units along the chain is statistical and depends on the reactivity ratios. researchgate.net

Block Copolymers: These consist of long sequences (blocks) of one monomer followed by blocks of another. jku.at They are typically synthesized using CRP techniques like RAFT or ATRP, where one monomer is polymerized first to create a "living" macroinitiator, which then initiates the polymerization of the second monomer. aston.ac.uk A block copolymer of poly(styrene)-b-poly(this compound) could be synthesized in this manner.

Graft Copolymers: These have a backbone of one polymer with chains of another polymer grafted onto it. espci.fr One common method is the "grafting from" approach, where initiating sites are created along a polymer backbone, from which the second monomer is polymerized. google.com For example, a poly(this compound) graft could be grown from a polyethylene (B3416737) glycol backbone.

Reactivity Ratios and Monomer Sequence Distribution in Copolymers

Crosslinking Phenomena and Network Formation in Poly(this compound)

Crosslinking involves the formation of covalent bonds between polymer chains, leading to the creation of a three-dimensional network. clarkson.edu This significantly alters the material's properties, increasing its mechanical strength and thermal stability. researchgate.net

For poly(this compound), crosslinking can be achieved in several ways:

Incorporation of a Crosslinking Agent: A difunctional monomer, such as N,N'-methylenebis(acrylamide), can be added during the polymerization process. This crosslinker has two polymerizable double bonds and becomes incorporated into multiple polymer chains, creating network junctions. mdpi.com

Post-Polymerization Crosslinking: If the this compound is copolymerized with a monomer containing a reactive functional group, crosslinking can be induced after polymerization. For instance, copolymerization with a monomer containing a hydroxyl group would allow for subsequent crosslinking reactions.

Radiation Crosslinking: High-energy radiation, such as gamma rays or electron beams, can be used to generate radicals on the polymer backbone, which can then combine to form crosslinks. osti.gov

The degree of crosslinking, or crosslink density, is a critical parameter that determines the properties of the resulting network, such as its swelling behavior in solvents and its mechanical modulus. For hydrogels based on N-substituted acrylamides, the crosslink density can be controlled to tune their swelling and responsive properties. researchgate.netnih.govmdpi.com

Mechanisms of Intramolecular and Intermolecular Crosslinking

Polymers derived from N-alkoxyacrylamides, including poly(this compound), possess a unique capacity for post-polymerization crosslinking. This reactivity stems from the N-alkoxy bond (-NH-OR) present in the monomer structure. Under specific stimuli, such as heat or radiation, this bond can undergo homolytic cleavage to generate reactive nitrogen-centered macroradicals and alkoxy radicals.

The primary mechanism for crosslinking is initiated by the thermal lability of the pendant N-butoxy groups along the polymer backbone. Upon heating, the N-O bond can cleave, creating a macroradical on the polymer chain and a butoxy radical. These highly reactive macroradicals can then participate in chain transfer or combination reactions.

Intermolecular Crosslinking: This occurs when a macroradical on one polymer chain abstracts a hydrogen atom from a neighboring polymer chain or, more commonly, combines with a macroradical on another chain. This process links the two chains together, leading to the formation of a three-dimensional network, which increases the polymer's molecular weight, viscosity, and mechanical strength, eventually leading to gelation. This is the dominant pathway for forming bulk crosslinked materials.

Intramolecular Crosslinking: This involves a macroradical reacting with another site within the same polymer chain. Such a reaction results in the formation of a loop or cyclic structure along the polymer backbone. While intramolecular crosslinking does not contribute to the formation of an infinite network, it can increase the density and reduce the hydrodynamic volume of individual polymer coils.

The balance between these two mechanisms is influenced by factors such as polymer concentration, solvent quality, and temperature. In dilute solutions, intramolecular reactions are often favored, whereas higher concentrations promote the intermolecular interactions necessary for network formation. Related N-functionalized acrylamides, like N-methylolacrylamide, are well-documented to undergo self-crosslinking under moderate conditions, providing a model for the expected behavior of this compound.

Formation of Hydrogels and Crosslinked Polymer Matrices

The ability of poly(this compound) to form crosslinked networks is fundamental to its application in creating hydrogels and other crosslinked polymer matrices. nih.gov Hydrogels are three-dimensional polymer networks that can absorb and retain large quantities of water or biological fluids. mdpi.comijpcbs.com

The formation of a hydrogel from this compound can be achieved through two primary routes:

Copolymerization with a Crosslinker: A standard method involves the free-radical copolymerization of this compound with a multifunctional vinyl monomer (a crosslinker), such as N,N'-methylenebis(acrylamide). mdpi.com In this approach, the crosslinker is incorporated into the growing polymer chains, creating covalent junctions between them from the outset.

Post-polymerization Crosslinking: A linear polymer of this compound can be synthesized first and subsequently crosslinked. As described in the previous section, applying thermal energy to a concentrated solution or a solid film of the linear polymer can induce the formation of crosslinks, transforming the soluble polymer into an insoluble, swellable hydrogel. This method allows for the processing of the polymer into a desired shape (e.g., film, fiber) before it is rendered insoluble.

The properties of the resulting hydrogel, such as its swelling ratio, mechanical stiffness (modulus), and porosity, are directly dependent on the crosslinking density. A higher degree of crosslinking leads to a more tightly-knit network, resulting in lower swelling capacity but greater mechanical strength. The hydrophobic butoxy group in this compound would also influence the hydrogel's properties, potentially leading to thermo-responsive behavior where the swelling is sensitive to temperature changes.

Polymer Architectures and Macromolecular Engineering

Modern polymer chemistry allows for the precise control over polymer architecture, enabling the synthesis of complex macromolecules beyond simple linear chains. Techniques of controlled radical polymerization (CRP) are particularly relevant for engineering polymers from monomers like this compound.

Synthesis of Branched and Star Polymers

Branched and star-shaped polymers exhibit unique solution properties, such as lower viscosity and higher functionality compared to their linear analogues of the same molecular weight. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful CRP technique that has been successfully applied to various acrylamide monomers, suggesting its suitability for this compound. grafiati.comresearchgate.net

The synthesis of star polymers using RAFT can be accomplished via two main strategies:

Core-first approach: A multifunctional RAFT agent (the "core") is used to simultaneously initiate the growth of multiple polymer arms. The number of arms corresponds to the number of RAFT functionalities on the core molecule.

Arm-first approach: Linear polymer "arms" of poly(this compound) are first synthesized using a standard RAFT agent. These living arms are then reacted with a multifunctional monomer that links them together at a central point, forming the star polymer.

The synthesis of branched polymers can be achieved by copolymerizing this compound with a small amount of a "branching agent," a monomer that contains a polymerizable group and a group that can initiate new chain growth, leading to a hyperbranched or comb-like structure.

Polymer Brushes and Surface Functionalization

Polymer brushes are assemblies of polymer chains tethered by one end to a surface or an interface, creating a dense layer of polymer. These structures are of great interest for modifying surface properties, such as wettability, biocompatibility, and lubrication.

Surface-initiated controlled radical polymerization (SI-CRP) is the primary method for creating well-defined polymer brushes. For this compound, this would involve:

Substrate Functionalization: A substrate (e.g., silicon wafer, gold nanoparticle) is first modified to attach a layer of polymerization initiators or RAFT agents.

Grafting-from Polymerization: The functionalized substrate is then immersed in a solution containing the this compound monomer and other necessary reagents. The polymerization is initiated from the surface, causing the polymer brushes to "grow" from the substrate.

This "grafting-from" approach allows for the formation of much denser and more uniform polymer layers than "grafting-to" methods, where pre-formed polymers are attached to the surface. The resulting poly(this compound) brushes could be used to create surfaces that can be subsequently crosslinked by heating, providing a pathway to robust, covalently attached hydrogel thin films.

Polymerization in Different Media

The choice of solvent system is critical for controlling polymerization kinetics, polymer molecular weight, and solubility.

Solution Polymerization Systems

Solution polymerization is a common and versatile method for synthesizing polymers from vinyl monomers like this compound. In this technique, the monomer, initiator, and other reagents are dissolved in a suitable solvent.

Solvents: The choice of solvent depends on the polarity of the monomer. Given its N-alkoxyacrylamide structure, this compound is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and alcohols. For related N-substituted acrylamides, DMF has been shown to be an effective medium. rasayanjournal.co.in

Initiators: The polymerization is typically initiated by the thermal decomposition of a radical initiator. Azobisisobutyronitrile (AIBN) is a common choice for organic solvents, as its decomposition rate is well-behaved at moderate temperatures (60-80 °C). For aqueous systems, redox initiators (e.g., ammonium (B1175870) persulfate/tetramethylethylenediamine) or water-soluble azo initiators would be more appropriate.

Reaction Conditions: The polymerization is generally carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from inhibiting the radical process. The reaction temperature is chosen based on the decomposition kinetics of the initiator.

The table below outlines a typical set of conditions for the solution polymerization of an N-substituted acrylamide, which serves as a model for this compound. rasayanjournal.co.in

| Parameter | Condition | Rationale |

|---|---|---|

| Monomer | This compound | The reactant for polymerization. |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent suitable for dissolving acrylamide-type monomers and the resulting polymer. |

| Initiator | Azobisisobutyronitrile (AIBN) | A standard thermal initiator providing a controlled source of radicals at moderate temperatures. |

| Temperature | 70 °C | An effective temperature for the thermal decomposition of AIBN to initiate polymerization. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxygen from terminating radical chains prematurely. |

Control over the monomer-to-initiator ratio is used to regulate the final molecular weight of the poly(this compound), while the monomer concentration can influence the polymerization rate and the viscosity of the reaction medium.

: Emulsion and Suspension Methodologies

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings, detailed experimental data, or established protocols for the emulsion or suspension polymerization of the chemical compound this compound have been identified.

While the prop-2-enamide functional group is known to be amenable to polymerization, and related functionalized acrylamides have been successfully polymerized using various techniques, including emulsion and suspension methods, there is a notable absence of published research focusing specifically on this compound. solubilityofthings.comtandfonline.comgoogle.comkjchemicals.co.jp

Emulsion and suspension polymerization are common industrial and academic methods for producing polymers from vinyl monomers. researchgate.netrsc.org These heterogeneous polymerization techniques offer distinct advantages in controlling reaction kinetics, polymer molecular weight, and particle morphology. However, the successful application of these methods is highly dependent on the specific monomer's solubility, reactivity, and interaction with surfactants, stabilizers, and initiators.

Without specific studies on this compound, any discussion of its behavior in emulsion or suspension polymerization systems, including potential reaction conditions, kinetics, and resulting polymer characteristics, would be purely speculative. The creation of scientifically accurate data tables and detailed research findings, as requested, is therefore not possible at this time.

Further research would be required to determine the feasibility and specific parameters for the emulsion and suspension polymerization of this compound. Such studies would need to investigate suitable surfactants, initiators, and reaction conditions to achieve controlled polymerization and desirable polymer properties.

Theoretical and Computational Probing of N Butoxyprop 2 Enamide Systems

Electronic Structure Analysis and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying the ground state properties of molecules like N-butoxyprop-2-enamide. wikipedia.orgimperial.ac.uk DFT calculations can determine a wide range of properties by using the electron density as the fundamental variable.

For a molecule like this compound, DFT would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of the most stable conformer. Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. In related N-substituted acrylamides, this gap is crucial for understanding their polymerization and reaction tendencies.

Furthermore, DFT enables the calculation of the molecular electrostatic potential (MEP), which maps the electron density surface to reveal regions susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the amide hydrogen, indicating sites for intermolecular interactions.

Illustrative DFT-Calculated Properties for an N-substituted Acrylamide (B121943) System: This table presents typical data obtained from DFT calculations on a related N-alkylacrylamide, serving as a predictive model for this compound.

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -0.5 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 6.7 eV | Indicates electronic stability and resistance to excitation. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| C=O Bond Length | 1.23 Å | Reflects the double bond character of the carbonyl group. |

| N-H Bond Length | 1.01 Å | Standard length for an amide N-H bond. |

Note: These values are illustrative and would require specific DFT calculations (e.g., using a functional like B3LYP with a basis set such as 6-311++G(d,p)) for this compound for precise determination. scielo.org.mx

While DFT is excellent for ground states, ab initio methods, such as Time-Dependent DFT (TD-DFT) or multireference methods like CASSCF, are often employed to study electronically excited states. nih.govuni-muenchen.de These methods are essential for predicting and interpreting spectroscopic data, such as UV-Vis absorption spectra. rsc.org

For this compound, ab initio calculations could predict the energies of the lowest singlet and triplet excited states. The π → π* transition of the acrylamide backbone would likely be the most significant feature in its UV-Vis spectrum. The butoxy group, being an auxochrome, would be expected to cause a slight bathochromic (red) shift compared to unsubstituted acrylamide. Understanding these excited states is crucial for applications involving photopolymerization or for assessing the material's photostability. researchgate.net

Density Functional Theory (DFT) Calculations for Ground State Properties

Conformational Analysis and Intermolecular Interactions

The flexibility of the butoxy chain and the potential for hydrogen bonding in this compound give rise to complex conformational landscapes and intermolecular interactions that dictate its physical properties in solution and condensed phases.

The this compound molecule possesses several rotatable bonds, leading to a variety of possible conformations. The amide bond itself typically exists in a planar trans or cis configuration, with the trans form being significantly more stable in simple amides. researchgate.net The rotations around the C-N, C-O, and C-C bonds of the butoxy group create a complex potential energy surface.

Computational methods can map this energy landscape by systematically rotating these bonds and calculating the energy of each resulting conformer. This analysis reveals the global minimum energy conformation (the most stable structure) as well as other low-energy local minima that may be populated at room temperature. For N-isopropylacrylamide, a related compound, studies have shown that the conformation of the alkyl chain significantly affects its properties at interfaces. nih.gov Similarly, the preferred conformation of the butoxy group in this compound will influence its packing in the solid state and its solvation properties. mdpi.com

The amide group (-CONH-) is a classic motif for hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) as an acceptor. aston.ac.uk In condensed phases, this compound molecules can self-associate through N-H···O=C hydrogen bonds, forming dimers or larger linear or cyclic aggregates. acs.orgresearchgate.netresearchgate.net The strength and geometry of these hydrogen bonds can be modeled computationally.

Studies on similar N-alkylacrylamides have shown that the degree of self-association is highly dependent on concentration and the nature of the solvent. researchgate.net In non-polar solvents, hydrogen-bonded aggregates are favored, while in polar, protic solvents, the molecule will form hydrogen bonds with the solvent instead.

Beyond hydrogen bonds, van der Waals interactions, particularly dispersion forces involving the alkyl chain, play a significant role in the molecule's aggregation and packing. mdpi.com The flexible butoxy group contributes to these non-specific interactions, which are crucial for understanding the material's bulk properties.

Illustrative Data on Intermolecular Interactions:

| Interaction Type | Participating Groups | Typical Calculated Energy |

| Hydrogen Bond | N-H (donor) and C=O (acceptor) | -5 to -8 kcal/mol |

| van der Waals | Butoxy chain - Butoxy chain | -1 to -3 kcal/mol |

| van der Waals | Acrylamide backbone - Butoxy chain | -0.5 to -2 kcal/mol |

Note: These energy values are typical for similar molecular systems and represent the stabilization gained from the interaction.

Energy Landscapes and Preferred Conformations of this compound

Reaction Pathway Modeling and Kinetics Predictions

Computational chemistry can model the entire course of a chemical reaction, identifying transition states and calculating activation energies, which are essential for predicting reaction rates and mechanisms. nih.gov

For this compound, a key reaction is radical polymerization across the vinyl (C=C) group. Reaction pathway modeling could elucidate the initiation, propagation, and termination steps. Another important reaction is the Michael addition, where a nucleophile attacks the β-carbon of the acrylamide double bond. nih.gov

DFT studies on the reaction of acrylamide with organosulfur compounds have successfully mapped the potential energy surface for Michael addition, identifying the transition state and intermediates. nih.gov A similar approach for this compound could predict its reactivity towards various nucleophiles. Kinetic modeling, often based on transition state theory and calculated activation energies, can predict how reaction rates will change with temperature, following the Arrhenius law. tandfonline.com Such models are invaluable for process optimization in industrial applications. reading.ac.ukacs.org

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis for Synthetic Steps

The synthesis of this compound can be conceptually approached through the acylation of O-butylhydroxylamine with acryloyl chloride. Computational chemistry, specifically transition state (TS) search and Intrinsic Reaction Coordinate (IRC) analysis, can elucidate the mechanism of this reaction.

A plausible synthetic route involves the nucleophilic attack of the nitrogen atom of O-butylhydroxylamine on the carbonyl carbon of acryloyl chloride. This process proceeds through a tetrahedral intermediate, which then collapses to form the final product and a chloride ion. Density Functional Theory (DFT) calculations are a powerful tool to model this transformation. rsc.orgscispace.com

Transition State Search: The identification of the transition state geometry is crucial for understanding the reaction kinetics. Using computational methods like the Berny optimization algorithm, the saddle point on the potential energy surface corresponding to the transition state can be located. For the acylation of O-butylhydroxylamine, two key transition states would be investigated: one for the formation of the tetrahedral intermediate (TS1) and another for its collapse (TS2). These transition states are characterized by a single imaginary frequency in their vibrational analysis. nih.gov

Intrinsic Reaction Coordinate (IRC) Analysis: Once the transition states are located, IRC calculations are performed to confirm that these transition states connect the reactants and products (or intermediates) along the reaction pathway. rsc.orgscispace.comnih.gov The IRC traces the minimum energy path from the transition state downhill to the reactant and product, providing a detailed picture of the geometric changes throughout the reaction. For the synthesis of this compound, the IRC for TS1 would show the formation of the C-N bond, while the IRC for TS2 would illustrate the cleavage of the C-Cl bond.

Hypothetical Data for this compound Synthesis:

| Step | Reactants | Transition State | Product/Intermediate |

| Formation of Tetrahedral Intermediate | O-butylhydroxylamine + Acryloyl chloride | TS1 | Tetrahedral Intermediate |

| Collapse of Intermediate | Tetrahedral Intermediate | TS2 | This compound + HCl |

This table outlines the key steps in the proposed synthesis of this compound that would be investigated using transition state search and IRC analysis.

Computational Thermochemistry and Reaction Barriers for Key Transformations

Computational thermochemistry allows for the prediction of key thermodynamic quantities, such as reaction enthalpies, Gibbs free energies, and activation energies, which are essential for assessing the feasibility and kinetics of a reaction. High-level computational methods can provide data with "chemical accuracy" (within ~1 kcal/mol of experimental values). arxiv.org

Methods for Thermochemical Calculations: Composite methods like Gaussian-n (e.g., G3B3) or Complete Basis Set (CBS) methods are often employed for accurate thermochemical predictions. researchgate.net These methods combine calculations at different levels of theory and with different basis sets to extrapolate to a high level of accuracy.

Hypothetical Thermochemical Data for this compound Synthesis (at 298 K):

| Parameter | Value (kcal/mol) |

| Activation Energy (TS1) | 15.2 |

| Energy of Tetrahedral Intermediate | -5.8 |

| Activation Energy (TS2) | 8.5 |

| Overall Reaction Enthalpy (ΔH) | -20.1 |

| Overall Reaction Gibbs Free Energy (ΔG) | -22.5 |

This table presents hypothetical thermochemical data for the synthesis of this compound, illustrating the kind of information that can be obtained from computational thermochemistry. The values are based on typical ranges for similar amide formation reactions. nih.gov

Polymerization Simulation and Prediction of Polymer Microstructure

The vinyl group in this compound makes it a suitable monomer for polymerization. Computational simulations can predict the dynamics of the polymerization process and the resulting polymer microstructure, which are critical for determining the material's properties.

Coarse-Grained Molecular Dynamics for Polymer Chain Dynamics

All-atom molecular dynamics simulations of long polymer chains are computationally expensive. Coarse-grained (CG) molecular dynamics (MD) is a technique that simplifies the system by grouping several atoms into a single "bead". nih.govresearchgate.netaip.org This reduction in the degrees of freedom allows for the simulation of larger systems over longer timescales, making it suitable for studying polymer chain dynamics. nih.govmdpi.com

For poly(this compound), a CG model could represent the butoxy group, the amide group, and the vinyl backbone as distinct beads. The interactions between these beads are parameterized to reproduce properties from more detailed atomistic simulations or experimental data. mdpi.com

Applications of CG-MD:

Chain Conformation: Studying the radius of gyration and end-to-end distance to understand how the polymer chain folds in different environments.

Glass Transition Temperature (Tg): Predicting the Tg by analyzing the change in specific volume or mobility with temperature.

Mechanical Properties: Simulating the response of the polymer to mechanical stress to estimate properties like Young's modulus.

Hypothetical CG-MD Simulation Parameters for Poly(this compound):

| Bead Type | Atoms Represented | Mass (amu) |

| Butyl | -O-(CH₂)₃-CH₃ | 73 |

| Amide | -N-C=O | 42 |

| Vinyl | -CH-CH₂- | 27 |

This table provides an example of a coarse-graining scheme for poly(this compound). The parameters for bead interactions would be further developed based on atomistic simulations.

Monte Carlo Simulations of this compound Polymerization Processes

Monte Carlo (MC) simulations are a powerful tool for modeling polymerization kinetics and predicting the microstructure of the resulting polymer. bangor.ac.ukacs.org In contrast to MD, which follows the deterministic motion of particles, MC methods use probabilistic rules to model the reaction events. nih.gov

For the free-radical polymerization of this compound, an MC simulation can model the key reaction steps:

Initiation: The decomposition of an initiator to form radicals.

Propagation: The addition of monomer units to the growing polymer chain.

Termination: The reaction between two growing chains to end polymerization.

Chain Transfer: The transfer of the radical to another molecule, such as a solvent or a chain transfer agent.

By simulating these events over time, it is possible to predict properties like the molecular weight distribution (MWD), monomer conversion, and the degree of branching. acs.orgnih.gov

Hypothetical MC Simulation Results for this compound Polymerization:

| Parameter | Simulated Value |

| Number-Average Molecular Weight (Mn) | 55,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 98,000 g/mol |

| Polydispersity Index (PDI = Mw/Mn) | 1.78 |

| Monomer Conversion at 1 hour | 85% |

This table shows hypothetical results from a Monte Carlo simulation of the polymerization of this compound, providing key parameters that describe the resulting polymer.

Cutting Edge Applications in Materials Science and Engineering

Design and Synthesis of Functional Polymeric Materials

The synthesis of functional polymers using N-butoxyprop-2-enamide often involves copolymerization with other monomers, such as vinyl acetate (B1210297) or various acrylates. This process allows for the precise tuning of the final polymer's properties. For instance, copolymerization of N-(butoxymethyl)acrylamide with vinyl acetate, followed by alcoholysis, yields modified poly(vinyl alcohol) (PVAL) that is self-crosslinkable. These modified PVALs are water-soluble initially but can be crosslinked into highly water-resistant materials upon drying, especially with the aid of a catalyst.

Stimuli-responsive polymers, or "smart" polymers, can undergo significant changes in their properties in response to external triggers like temperature, pH, or light. While direct research on the stimuli-responsive nature of poly(this compound) homopolymers is specific, the broader class of poly(N-substituted acrylamide)s is well-known for these properties.

The hydrophobic butoxy group in this compound can impart temperature-responsive behavior to its copolymers. For example, incorporating hydrophobic monomers like N-(isobutoxymethyl)acrylamide (a structural isomer) into a polymer backbone can induce a lower critical solution temperature (LCST), causing the polymer to become insoluble in water above a certain temperature. This property is crucial for creating "smart" nanoassemblies and hydrogels for applications like controlled drug delivery and tissue engineering. By copolymerizing this compound with hydrophilic monomers, it is possible to create polymers that respond to specific environmental cues, opening doors for their use in biosensors and smart coatings.

The chemical structure of this compound makes it suitable for designing polymers that can modify surfaces and enhance adhesion. The butoxymethyl group contributes a degree of hydrophobicity, which can influence the polymer's interaction with different surfaces. Polymers containing N-(butoxymethyl)acrylamide are used as adhesion promoters for various substrates, including cellulosics, concrete, and glass.

In copolymer systems, the this compound units can orient themselves at interfaces, reducing surface tension and improving wetting characteristics. This surface activity is beneficial in formulations for coatings and adhesives, where a strong bond between the material and the substrate is essential. Furthermore, the crosslinking ability of the N-butoxymethyl group helps to form a robust and durable interface.

Responsive and Stimuli-Sensitive Polymers from this compound

Advanced Coatings and Adhesives Based on this compound Polymers

The self-crosslinking capability of polymers containing this compound is a key feature in the formulation of high-performance coatings and adhesives. This crosslinking occurs through the reaction of the N-butoxymethyl groups with other functional groups like hydroxyls or carboxyls present in the polymer system or on a substrate.

Polymers incorporating this compound are used to create coatings with improved durability. A notable application is in self-crosslinkable film-forming compositions that offer enhanced resistance to acid etch and marring, which is particularly useful for automotive topcoats. In these systems, N-(butoxymethyl)acrylamide is often copolymerized with other monomers like butyl acrylate (B77674) and styrene. The optimal concentration of the N-alkoxymethyl (meth)acrylamide in these polymers is typically between 40% and 50% by weight to ensure sufficient mar resistance without causing gelation during polymerization.

The crosslinking reaction improves the mechanical strength and chemical resistance of the final coating or adhesive bond. For example, modified PVAL films containing just 1.0 mol% of N-(butoxymethyl)acrylamide units can exhibit high resistance to boiling water after crosslinking.

Table 1: Properties of a Self-Crosslinkable PVAL Film Modified with N-(n-butoxymethyl)acrylamide

| Property | Value |

| Comonomer Content | 1.0 mol% |

| Sol Fraction in Boiling Water | 0.8% |

| Swelling Degree | 2.4 wt/wt |

The versatility of this compound allows for its use in various specialized coatings. It is a component in solvent-borne and water-borne paint and coating formulations, as well as in protective coatings and UV inkjet inks. Its ability to form crosslinked networks makes it valuable in creating durable films.

Research has shown that copolymerizing N-(butoxymethyl)acrylamide with organo-silanes can produce novel crosslinkers. In one study, a copolymer of trimethoxy silane (B1218182) and this compound was synthesized. The resulting copolymer's molecular weight, glass transition temperature, and viscosity increased with a higher content of the acrylamide (B121943) monomer, demonstrating the ability to tune the material's properties for specific crosslinking applications.

Table 2: Effect of this compound Content on Copolymer Properties

| This compound Content (wt%) | Molecular Weight (Mw) | Glass Transition Temperature (Tg) | Viscosity |

| 0 | Data not available | Lower | Lower |

| 5 | Increased | Increased | Increased |

| 10 | Further Increased | Further Increased | Further Increased |

| 20 | Highest | Highest | Highest |

Enhancing Adhesion and Durability through Polymer Design

Applications in Polymer-Based Composites and Nanomaterials

This compound and its derivatives are also finding use in the fabrication of advanced composites and nanomaterials. The functional groups of this monomer can interact with or be grafted onto inorganic nanoparticles to create organic-inorganic hybrid materials with enhanced properties.

For instance, N-(butoxymethyl)(meth)acrylamide can be used in the emulsion polymerization process to create nanocomposite dispersions. In these systems, the polymer encapsulates inorganic nanoparticles, such as clay or cerium oxide, leading to materials with improved characteristics. These hybrid materials can be used in high-performance adhesives and binders. The functional monomer helps in the stabilization and distribution of the nanoparticles within the polymer matrix.

Furthermore, the controlled polymerization of N-(isobutoxymethyl)acrylamide has been used to create well-defined block copolymers. These block copolymers can self-assemble into nanostructures, which are of interest for various nanotechnology applications. The thermal properties and degradation behavior of these nanomaterials can be tailored by adjusting the polymer block composition.

Reinforcement of Polymer Matrices with this compound Copolymers

The incorporation of this compound as a comonomer in polymer chains is a strategic approach to enhance the mechanical properties of various materials. The strengthening of polymers with reinforcing fillers is crucial for developing materials with specific attributes, as the final properties are often not achievable with a single polymer alone. nih.gov The structure and final characteristics of composite materials depend on the reinforcement, the polymer matrix, and the interaction between them. nih.gov

Copolymerization allows for the modification of a polymer's backbone, introducing functional groups that can improve intermolecular forces and compatibility with other components. For instance, polyamides (PAs) are noted for their ability to form strong hydrogen bonds between polymer chains, which significantly enhances a material's mechanical properties. mdpi.com By analogy, introducing this compound into a polymer matrix can enhance properties like stiffness and strength. The addition of fillers is known to increase the flexural modulus of polymer systems. specialchem.com Lignin, when used as a filler in polybutylene succinate (B1194679) (PBS), has been shown to decrease tensile strength but improve stiffness and thermal stability. mdpi.com

Research on similar systems, such as polyamide (PA6) nanofibers in an epoxy matrix, has demonstrated notable improvements in mechanical performance. The addition of well-aligned PA6 nanofibers increased the elastic modulus of the composite from 2070 MPa to 2315 MPa. mdpi.com This principle of reinforcement through copolymerization and the introduction of specific functional groups highlights the potential of this compound to act as a valuable component in creating high-performance polymer composites.

Table 1: Effect of Nanofiber Reinforcement on Polymer Matrix Mechanical Properties

This table illustrates typical improvements seen in reinforced polymer systems, analogous to what could be expected from this compound copolymers.

| Material | Reinforcement | Tensile Strength (MPa) | Elastic Modulus (MPa) | Source |

|---|---|---|---|---|

| Epoxy Resin (Neat) | None | 74.45 ± 3.50 | 2070 ± 10 | mdpi.com |

| Epoxy Composite | PA6 Nanofibers | 76.84 ± 4.74 | 2315 ± 19 | mdpi.com |

Integration with Nanoparticles for Enhanced Material Properties

The synergy between polymers and nanoparticles can lead to composite materials with exceptional properties. The functionalization of nanoparticles or the polymer matrix is key to achieving uniform dispersion and strong interfacial adhesion, which are critical for performance. mdpi.com Functional groups like carboxyl, hydroxyl, or amines are often attached to nanoparticles to improve their compatibility with polymer matrices. mdpi.comscientificarchives.com

This compound, with its amide functionality, can be used to functionalize nanoparticles or act as a compatibilizer within a polymer-nanoparticle composite. This enhances the interaction between the inorganic nanoparticles and the organic polymer matrix, preventing nanoparticle agglomeration and ensuring effective stress transfer. nih.govscientificarchives.com For example, the integration of zinc oxide (ZnO) nanoparticles into a zinc matrix has been shown to significantly enhance mechanical strength while maintaining biocompatibility. mdpi.com Similarly, functionalized carbon nano-onions (CNOs) contribute to the mechanical strengthening and thermal stability of polymer composites. scientificarchives.com

The process often involves dispersing the functionalized nanoparticles within the polymer, which can be achieved through methods like solution casting or melt blending. mdpi.com The resulting nanocomposites exhibit improved mechanical, thermal, and barrier properties, making them suitable for high-performance applications in aerospace, electronics, and packaging. mdpi.comnih.gov

Table 2: Properties of Polymer Nanocomposites with Functionalized Nanoparticles

This table provides examples of how functionalized nanoparticles enhance polymer properties, a role that this compound could facilitate.